molecular formula C13H8F5NO2S B2786526 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS No. 670271-93-9

2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Cat. No.: B2786526
CAS No.: 670271-93-9
M. Wt: 337.26
InChI Key: LKTBJNREZOEKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a synthetic fluorinated benzenesulfonamide intended for research applications only. Fluorinated sulfonamides are a significant class of compounds in medicinal chemistry, explored for their potential to modulate various biological targets . Structurally, this compound features a benzenesulfonamide core substituted with fluorine atoms at the 2 and 6 positions and a 3-(trifluoromethyl)phenyl group on the sulfonamide nitrogen. The incorporation of multiple fluorine atoms is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Benzenesulfonamide-based compounds are frequently investigated as inhibitors of enzymes like carbonic anhydrases and as ligands for nuclear receptors such as PPARγ . For instance, selective inhibition of cancer-associated carbonic anhydrase isoforms (e.g., hCA IX and XII) by sulfonamides is a validated approach in anticancer research . Similarly, sulfonamide-containing molecules like INT131 are potent non-TZD partial agonists of PPARγ, a key target in type 2 diabetes research . Researchers can utilize this high-purity compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for profiling in relevant biological assays. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2S/c14-10-5-2-6-11(15)12(10)22(20,21)19-9-4-1-3-8(7-9)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTBJNREZOEKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that compounds similar to 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide exhibit promising anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related compound reduced tumor size in xenograft models of breast cancer by inhibiting the mTOR pathway .

2. Central Nervous System Disorders
Another important application is in the treatment of central nervous system disorders. The compound has been investigated as a potential antagonist for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. Preclinical studies have suggested that this compound can modulate neurotransmitter release, thereby providing therapeutic benefits .

Material Science Applications

1. Fluorinated Polymers
Due to its fluorinated structure, this compound can be utilized in the synthesis of advanced fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and electronic devices. A comparative study showed that polymers incorporating this sulfonamide demonstrated superior properties compared to traditional polymers .

2. Photovoltaic Devices
The compound has also been explored for use in organic photovoltaic devices. Its unique electronic properties allow it to function as a charge transport material, improving the efficiency of solar cells. Research findings indicate that devices using this compound achieved a significant increase in power conversion efficiency compared to those without it .

Table 1: Summary of Medicinal Applications

Application AreaMechanism of ActionCase Study Reference
AnticancerInhibition of mTOR pathway
CNS DisordersModulation of neurotransmitter release

Table 2: Material Science Applications

Application AreaBenefitComparative Study Reference
Fluorinated PolymersEnhanced chemical resistance
Photovoltaic DevicesImproved charge transport efficiency

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure shares similarities with other benzenesulfonamide derivatives, particularly those bearing trifluoromethyl or halogenated substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Substituents (R1) Functional Group Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-(Trifluoromethyl)phenyl Benzenesulfonamide ~423 (estimated) 2,6-difluoro substitution
Compound 36 3-CF3Ph-benzylthio Benzenesulfonamide N/A Benzylthio group at position 2
Patent Compound () Aminomethyl-phenyl-dihydroisoxazole Dihydroisoxazole N/A Rigid dihydroisoxazole ring
CAS 338398-64-4 3-CF3Ph-sulfanylmethyl Benzamide 423.4 Benzamide backbone vs. sulfonamide
  • Substituent Position : The target compound’s 2,6-difluoro substitution pattern contrasts with compounds like 36 , which feature a benzylthio group at position 2. The trifluoromethyl group at the phenyl ring’s meta position (3-CF3Ph) is common in bioactive molecules, enhancing lipophilicity and metabolic stability.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound (Estimated) CAS 338398-64-4
Density (g/cm³) ~1.40 1.40±0.1
Boiling Point (°C) ~435 434.7±45.0
Acidity (pKa) ~11.5 11.56±0.70
  • The target compound’s sulfonamide group likely reduces pKa compared to benzamides (e.g., CAS 338398-64-4), enhancing solubility in physiological environments.
  • Similar density and boiling points suggest comparable molecular packing and volatility.

Biological Activity

2,6-Difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a synthetic organic compound that falls within the category of benzenesulfonamides. These compounds are characterized by their sulfonamide group attached to a benzene ring, which often confers significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C15H12F5N2O2SC_{15}H_{12}F_5N_2O_2S. The structure features two fluorine atoms on the benzene ring and a trifluoromethyl group attached to another phenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. This inhibition occurs through competitive binding at the active sites of these enzymes, which can lead to various physiological effects depending on the targeted enzyme.

Enzyme Inhibition

  • Phospholipase C (PLC) : The compound has been studied for its effects on PLC activity, which plays a crucial role in cellular signaling pathways. In particular, it has been shown to enhance calcium influx in vascular smooth muscle cells, indicating a potential role in modulating vascular reactivity .
  • Other Targets : Research suggests that similar compounds within the benzenesulfonamide class may also inhibit cyclooxygenases (COX), leading to anti-inflammatory effects.

Biological Activity and Pharmacological Effects

Study 1: Vascular Reactivity

A study involving isolated rat tail arteries demonstrated that treatment with a structurally similar sulfonamide significantly increased calcium influx in both untreated and lipopolysaccharide (LPS)-pre-treated arteries. This suggests a mechanism where the compound enhances vascular smooth muscle reactivity, potentially offering therapeutic insights for conditions like septic shock .

Study 2: Antimicrobial Testing

In a comparative analysis of various benzenesulfonamide derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Bacillus subtilis. These findings underscore the potential for developing new antimicrobial agents based on the benzenesulfonamide scaffold .

Data Summary Table

Biological ActivityMechanismReference
Calcium influx enhancementPLC activation
Antimicrobial activityInhibition of bacterial growth
Anti-inflammatory effectsModulation of calcium signaling
Antitumor potentialInterference with cell proliferation

Q & A

Q. How can researchers mitigate batch-to-batch variability in compound synthesis for in vivo studies?

  • Answer : Implement strict QC protocols:
  • HPLC-PDA (≥98% purity, retention time matching reference standard).
  • Elemental analysis (C, H, N, S) within 0.4% of theoretical values.
  • Stability testing (accelerated degradation at 40°C/75% RH for 4 weeks).
    Use a single validated batch for entire study cohorts to minimize pharmacokinetic variability .

Contradictory Data Resolution

Q. Why might this compound exhibit opposing effects on calcium influx in different vascular beds?

  • Answer : Regional variations in VSMC receptor expression (e.g., higher IP3 receptor density in mesenteric vs. coronary arteries) or PLC isoform distribution (PLC-β vs. PLC-γ). LPS pre-treatment duration (acute vs. chronic) also alters iNOS activity, modulating calcium sensitivity. Validate with tissue-specific RNA-seq and calcium imaging in primary cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.